Rivastigmine - 123441-03-2

Rivastigmine

Catalog Number: EVT-292133
CAS Number: 123441-03-2
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rivastigmine is a therapeutic agent primarily used in the management of Alzheimer's disease (AD) and other cognitive impairments. It is a carbamate inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine, a neurotransmitter implicated in memory and learning processes. The drug is marketed under the trade name Exelon and has been the subject of extensive research to understand its pharmacodynamics, efficacy, and potential applications beyond its current use12345678910.

Donepezil

  • Compound Description: Donepezil is a cholinesterase inhibitor that is used to treat the symptoms of Alzheimer's disease. [] Like Rivastigmine, it works by increasing levels of acetylcholine in the brain. Donepezil is selective for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). []

Galantamine

  • Compound Description: Galantamine is another cholinesterase inhibitor used in the treatment of Alzheimer's disease. [] It also enhances cholinergic neurotransmission by inhibiting acetylcholinesterase.
  • Relevance: Similar to Rivastigmine, Galantamine works to improve cognitive function in Alzheimer's patients. [] Clinical trials have been conducted to compare the efficacy of Galantamine to both Rivastigmine and Donepezil. []

NAP 226-90

  • Compound Description: NAP 226-90 is the major active metabolite of Rivastigmine. [, ] It also exhibits cholinesterase inhibitory activity.
  • Relevance: As a metabolite of Rivastigmine, NAP 226-90 contributes to its pharmacological effects. [, ] Studies have investigated the relationship between plasma concentrations of NAP 226-90 and cognitive function in Alzheimer's patients. []

Diisopropylphosphorofluoridate (DFP)

  • Compound Description: DFP is an organophosphate compound that acts as a potent and irreversible cholinesterase inhibitor. []
  • Relevance: DFP served as a comparator to study the effects of neramexane on cholinesterase inhibition induced by different compounds, including Rivastigmine. [] While neramexane did not influence Rivastigmine-induced AChE inhibition, it did attenuate the inhibition caused by DFP. [] This difference highlights the varying pharmacological properties and mechanisms of action among different cholinesterase inhibitors.

Neramexane

  • Compound Description: Neramexane is an NMDA receptor antagonist being investigated as a potential therapeutic agent for Alzheimer's disease. []
  • Relevance: Research explored whether Neramexane would affect the AChE inhibition caused by Rivastigmine. [] Results showed that Neramexane did not alter Rivastigmine's inhibitory effect on AChE, suggesting that combining the two drugs might be a viable therapeutic strategy for addressing both cholinergic deficits and NMDA receptor overstimulation in Alzheimer's disease. []
Applications in Various Fields

Alzheimer's Disease

Rivastigmine is widely used in the treatment of mild-to-moderate AD. It has been shown to lower Aβ levels and increase soluble APPα (sAPPα) levels, which parallel elevated synaptic markers and metabolic activity in degenerating neurons. This suggests a therapeutic mechanism where rivastigmine alters the relative activities of secretase pathways, favoring the non-amyloidogenic α-secretase pathway over the amyloidogenic β-secretase pathway2. Furthermore, rivastigmine has been shown to ameliorate cognitive and motor deficits induced by closed-head injury in mice, suggesting its potential in addressing the immediate and long-term sequelae of brain injury3.

Neuroprotection and Neuronal Repair

Studies have demonstrated that rivastigmine enhances nerve growth factor-induced neurite outgrowth in PC12 cells via sigma-1 and sigma-2 receptors, indicating its role in neuronal repair and neuroprotection. This effect is independent of its cholinesterase inhibitory activity and suggests that rivastigmine may contribute to neuronal repair in AD therapy5. Additionally, rivastigmine has been found to attenuate protein degradation and apoptotic neuronal death signaling, further supporting its neuroprotective properties6.

Vascular Dementia

Rivastigmine has shown promise in the treatment of subcortical vascular dementia. It appears to improve attention, executive function, apathy, and other behavioral deficits in patients with this condition. Although its effects in vascular dementia need to be confirmed in double-blind, placebo-controlled clinical trials, the drug's profile suggests potential utility7.

Modulation of Ion Channels

Research has revealed that rivastigmine can block voltage-activated K+ currents in dissociated rat hippocampal neurons. This action on ion channels may contribute to its therapeutic effects in AD, although the clinical significance of this finding is yet to be fully understood8.

Gastrointestinal Protection

Interestingly, rivastigmine has been shown to ameliorate gastric mucosal injury induced by indomethacin in rats. This protective effect is attributed to the activation of α7 nicotinic acetylcholine receptors and the inhibition of oxidative stress and apoptosis, demonstrating the drug's potential in gastrointestinal protection10.

Combination Therapy

The safety and tolerability of rivastigmine in combination with other AD treatments, such as memantine, have been assessed. Studies suggest that add-on therapy with memantine may ameliorate gastrointestinal side effects associated with orally administered cholinesterase inhibitors, indicating the feasibility of combination therapy in moderate AD9.

Source

Rivastigmine was originally developed from the alkaloid physostigmine, which is derived from the Calabar bean (Physostigma venenosum). The compound was synthesized to improve upon the pharmacological properties of its predecessors, resulting in a drug that offers more selective inhibition with a favorable side effect profile.

Synthesis Analysis

The synthesis of rivastigmine involves several key steps, primarily focusing on the formation of its carbamate structure. The following outlines a common synthetic route:

  1. Starting Materials: The synthesis typically begins with 3-[(S)-1-(methylamino)ethyl]phenol as a primary intermediate.
  2. Key Reactions:
    • Debenzylation: This step employs palladium-carbon as a catalyst under high pressure (1 to 40 atm) and at temperatures ranging from 20°C to 100°C to remove benzyl groups.
    • Methylation: A methylation reaction is conducted using N-methyl-N-ethyl-amino formacyl chloride to introduce the carbamate moiety. Sodium cyanoborohydride/formaldehyde can be used for this step, although it poses toxicity concerns.
    • Resolution: Enantiomeric purity is achieved through resolution techniques involving S-(+)-camphor sulfonic acid, which allows for the separation of racemic intermediates .

The entire synthesis process is designed to be efficient while ensuring high yields and purity suitable for pharmaceutical applications.

Molecular Structure Analysis

Rivastigmine has a complex molecular structure characterized by its carbamate functional group. The molecular formula is C14H22N2O2, and its structure can be described as follows:

  • Molecular Weight: Approximately 250.34 g/mol.
  • Functional Groups: The molecule contains an aromatic ring, an ethylamine side chain, and a carbamate group.
  • Chirality: Rivastigmine possesses two chiral centers, contributing to its enantiomeric forms. The (S)-enantiomer is primarily responsible for its therapeutic effects.

The three-dimensional conformation of rivastigmine allows it to effectively interact with the active site of cholinesterase enzymes, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Rivastigmine undergoes several chemical reactions relevant to its synthesis and degradation:

  1. Hydrolysis: In vivo, rivastigmine can be hydrolyzed by cholinesterases into less active metabolites. This reaction is crucial for understanding its pharmacokinetics.
  2. Reversible Inhibition: Rivastigmine forms a covalent bond with acetylcholinesterase, leading to reversible inhibition that can last for several hours post-administration .
  3. Degradation Pathways: Understanding the metabolic pathways of rivastigmine is essential for predicting drug interactions and side effects.
Mechanism of Action

Rivastigmine acts as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase. By binding to these enzymes, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to increased levels of this neurotransmitter. This mechanism enhances cholinergic signaling in the brain, which is beneficial for cognitive functions impaired in Alzheimer's disease.

  • Binding Affinity: Rivastigmine exhibits higher affinity for acetylcholinesterase compared to butyrylcholinesterase, making it particularly effective in central nervous system applications .
  • Duration of Action: The reversible nature of its inhibition allows for prolonged effects without permanent enzyme inactivation.
Physical and Chemical Properties Analysis

Rivastigmine exhibits various physical and chemical properties that influence its pharmacological profile:

  • Solubility: It is relatively soluble in water and organic solvents, which aids in formulation development.
  • Stability: The compound is stable under normal storage conditions but sensitive to extreme pH levels and temperature variations.
  • Melting Point: Rivastigmine has a melting point around 101-103°C, indicating its solid-state characteristics at room temperature .

These properties are critical when considering drug formulation and delivery methods.

Applications

Rivastigmine's primary application lies in treating Alzheimer's disease and other dementias characterized by cholinergic deficits. Its use has been associated with:

  • Cognitive Improvement: Clinical studies have demonstrated that rivastigmine can improve cognitive function and daily living activities in patients with mild to moderate Alzheimer's disease.
  • Combination Therapies: Research is ongoing into combining rivastigmine with other therapeutic agents to enhance efficacy or reduce side effects .
  • Research Applications: Beyond clinical use, rivastigmine serves as a valuable tool in research settings for studying cholinergic signaling pathways and neurodegenerative processes.

Properties

CAS Number

123441-03-2

Product Name

Rivastigmine

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1

InChI Key

XSVMFMHYUFZWBK-NSHDSACASA-N

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C

Solubility

2.04e+00 g/L

Synonyms

(S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate
713, ENA
713, SDZ ENA
ENA 713
ENA 713, SDZ
ENA-713
ENA713
Exelon
Hydrogen Tartrate, Rivastigmine
rivastigmine
Rivastigmine Hydrogen Tartrate
RivastigmineTartrate
SDZ ENA 713
Tartrate, Rivastigmine Hydrogen

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.